2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine
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Overview
Description
2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine is a complex organic compound that features an adamantane core structure. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials
Preparation Methods
The synthesis of 2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine typically involves multiple steps, starting with the functionalization of the adamantane core. One common approach is the radical functionalization method, which allows for the direct conversion of adamantane C–H bonds to C–C bonds . This method often employs radical initiators and specific reaction conditions to achieve the desired substitution. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert certain functional groups to their reduced forms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific functional groups involved and the reaction pathway chosen.
Scientific Research Applications
2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its stability and reactivity make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine exerts its effects involves interactions with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, while the methoxyphenyl and methylpropyl groups can modulate these interactions. The compound may influence various pathways, including signal transduction and enzyme activity, depending on its specific application .
Comparison with Similar Compounds
Similar compounds to 2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine include other adamantane derivatives such as 1-adamantylamine and 2-adamantylamine. These compounds share the adamantane core but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-yl]adamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO/c1-14(3-4-15-5-7-20(23-2)8-6-15)22-21-18-10-16-9-17(12-18)13-19(21)11-16/h5-8,14,16-19,21-22H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQNOTWADWNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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